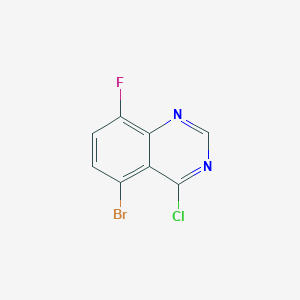

5-Bromo-4-chloro-8-fluoroquinazoline

Description

Properties

Molecular Formula |

C8H3BrClFN2 |

|---|---|

Molecular Weight |

261.48 g/mol |

IUPAC Name |

5-bromo-4-chloro-8-fluoroquinazoline |

InChI |

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)7-6(4)8(10)13-3-12-7/h1-3H |

InChI Key |

FDTMGWURXRBCPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=CN=C2Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Chloro 8 Fluoroquinazoline and Analogues

Strategies for Quinazoline (B50416) Core Formation

The construction of the fundamental quinazoline ring is the initial critical phase in synthesizing complex derivatives. This is typically achieved through cyclization reactions, which can be part of multistep synthetic sequences.

Cyclization reactions are central to forming the bicyclic quinazoline system. These reactions often involve the condensation of an ortho-substituted aniline (B41778) derivative with a one-carbon source. A common approach involves the reaction of 2-aminobenzonitriles with aldehydes to yield quinazolines. nih.gov Another well-established method is the Niementowski reaction, which utilizes the cyclization of anthranilic acid or its derivatives.

Metal-catalyzed reactions have become prominent in modern synthetic chemistry for forming these heterocyclic cores. For instance, copper-catalyzed one-pot tandem reactions provide an efficient pathway. One such method involves the reaction of 1-(2-halophenyl)methanamines with amidines, which proceeds through a sequence of Ullmann-type coupling, intramolecular nucleophilic addition, and aromatization to furnish the substituted quinazoline. mdpi.comnih.gov Similarly, a copper-catalyzed ring closure between a 2-halobenzoic acid and guanidine (B92328) can form a substituted quinazolinone scaffold, which is a precursor to halogenated quinazolines. acs.org These methods are valued for their ability to tolerate a wide range of functional groups.

A variety of catalytic systems have been developed to facilitate these cyclizations, including those based on manganese, nickel, and cobalt, often proceeding through acceptorless dehydrogenative coupling pathways. nih.govmdpi.com Metal-free approaches have also been developed, utilizing catalysts like iodine or leveraging conditions such as microwave irradiation to drive the reaction. nih.govopenmedicinalchemistryjournal.com

The synthesis of complex quinazolines is often a multistep process that involves the sequential formation of bonds and introduction of functional groups. nih.govfrontiersin.org A typical sequence might begin with the synthesis of a substituted benzanilide (B160483), which is then cyclized to form a quinazolinone. nih.gov For example, the Schotten-Baumann reaction can be used to couple an acyl chloride with a primary amine to form the initial benzanilide derivative. nih.gov

One-pot tandem reactions represent an efficient evolution of multistep synthesis, where multiple transformations occur in a single reaction vessel. A copper-catalyzed tandem reaction, for example, can involve the amination of a 2-bromobenzyl bromide, followed by condensation with an aldehyde, intramolecular nucleophilic cyclization, and finally aromatization to yield the quinazoline product. nih.gov Another sophisticated multistep, one-pot approach involves an Fe/Cu relay-catalyzed domino reaction starting from ortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097) to produce 2-phenylquinazolin-4-amines. nih.gov These routes are advantageous as they reduce the need for purification of intermediates, saving time and resources.

The following table summarizes representative multistep approaches to the quinazoline core.

| Starting Materials | Key Steps | Catalyst/Reagents | Product Type |

|---|---|---|---|

| o-Aminobenzylamine, Benzylamine | Oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, aromatization | Salicylic Acid (catalyst) | 2-Substituted Quinazolines |

| 2-Bromobenzyl bromides, Aldehydes, Ammonium hydroxide | Amination, condensation, intramolecular nucleophilic cyclization, aromatization | Cupric acetate | Functionalized Quinazolines |

| 2-Halobenzoic acids, Guanidine | Copper-catalyzed ring closure | CuI, Cs2CO3 | Substituted Quinazolinones |

| Acyl chlorides, Primary amines | Schotten–Baumann reaction, Cyclization with ethyl cyanoformate | Triethylamine, Tin tetrachloride | Substituted Quinazolinones |

Introduction and Modification of Halogen Substituents

The specific placement and type of halogen atoms on the quinazoline ring are critical for the compound's reactivity and properties. This is achieved through selective halogenation and subsequent nucleophilic substitution reactions.

Direct halogenation of a pre-formed quinazoline or quinolinic core is a common strategy for introducing halogen substituents. The regioselectivity of this process is crucial. For related heterocyclic systems like quinolines, efficient and selective C5-halogenation has been achieved using N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) in aqueous, metal-free conditions. rsc.org A similar strategy can be envisioned for the quinazoline scaffold. For instance, the synthesis of 5-bromo-8-chloroisoquinoline (B1532089) has been accomplished by treating 5-bromoisoquinoline (B27571) with N-Chlorosuccinimide in sulfuric acid, demonstrating the feasibility of sequential halogen introduction. chemicalbook.com Such procedures allow for the controlled placement of different halogens at specific positions on the aromatic rings.

Halogenated quinazolines are versatile intermediates primarily because the halogen atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The chlorine atom at the C4 position of the quinazoline ring is particularly reactive. This C4-chloro group is typically introduced by treating the corresponding quinazolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl3). acs.org

The reactivity of the C4 position is significantly higher than the C2 position in dihalogenated quinazolines, such as 2,4-dichloroquinazoline. mdpi.com This regioselectivity allows for the selective substitution of the C4-chloro group with various nucleophiles (e.g., amines, alkoxides) while leaving the C2-chloro group intact. mdpi.comchim.it This differential reactivity is fundamental in the synthesis of many biologically active quinazoline derivatives. mdpi.com The general order of reactivity for halogens in these SNAr and cross-coupling reactions is C-I > C-Br >> C-Cl, which allows for selective transformations when multiple different halogens are present on the ring. nih.gov

| Substrate | Reagent | Position of Substitution | Key Feature |

|---|---|---|---|

| Quinazolin-4-one | POCl3 | C4 | Introduction of a reactive chloro group |

| 2,4-Dichloroquinazoline | Primary or Secondary Amines | C4 | Regioselective substitution at the more reactive C4 position |

| 4-Chloroquinazoline | Sodium Ethoxide | C4 | Replacement of chlorine with an ethoxy group |

Advanced Coupling Reactions in Quinazoline Synthesis

Metal-catalyzed cross-coupling reactions have revolutionized the functionalization of halogenated quinazolines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions utilize the halogen atoms as synthetic handles for introducing a wide array of substituents.

Prominent examples of these advanced methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated quinazoline with an arylboronic acid, and it is widely used for the synthesis of aryl-substituted quinazolines. nih.gov

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an alkene, providing a powerful tool for constructing alkenyl-substituted quinazolines. nih.gov

Sonogashira Coupling: This palladium and copper co-catalyzed reaction is extensively used to synthesize alkynylated quinazolines by coupling a halogenated precursor with a terminal alkyne. nih.gov

Negishi Coupling: This method uses an organozinc reagent and a palladium catalyst. It has been employed for the synthesis of carbo-substituted quinazolines from their corresponding halogenated precursors. nih.govmdpi.com

These cross-coupling reactions take advantage of the differential reactivity of carbon-halogen bonds (I > Br > Cl), often allowing for site-selective functionalization of polyhalogenated quinazolines. nih.gov This strategic diversification is essential for developing novel quinazoline derivatives.

Palladium-Catalyzed Cross-Coupling Methodologiesarabjchem.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted quinazolines from halogenated precursors. arabjchem.orgrsc.org These methods, including the Suzuki-Miyaura, Sonogashira, Stille, and Negishi reactions, offer versatile pathways to elaborate the quinazoline scaffold. arabjchem.org

Site-Selective Suzuki-Miyaura Coupling of Halogenated Quinazolinesarabjchem.org

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C-C bonds. nih.gov In polyhalogenated heteroaromatic systems like derivatives of 5-Bromo-4-chloro-8-fluoroquinazoline, the reaction's site-selectivity is a critical factor. The outcome is determined by a balance between the carbon-halogen bond dissociation energy (BDE), which typically favors reactivity in the order of C-I > C-Br > C-Cl, and the intrinsic electronic properties of the heterocyclic ring. nih.govresearchgate.net

In the case of dihalogenated quinazolines, the high intrinsic electrophilicity of certain ring positions can override the usual reactivity order based on BDE. nih.gov For instance, in a closely related analogue, 6-bromo-2-chloro-8-fluoroquinazoline, Suzuki-Miyaura coupling reactions occur preferentially at the C2-chloride position rather than the C6-bromide. nih.govresearchgate.net This is because the C2 position on the quinazoline ring is highly activated, facilitating oxidative addition to the palladium catalyst at the C-Cl bond, a step that would typically be less favorable than C-Br bond cleavage. nih.gov This principle suggests that for this compound, the C4-chloro position would exhibit enhanced reactivity in such coupling reactions due to the electronic influence of the adjacent nitrogen atom.

Table 1: Factors Influencing Site-Selectivity in Suzuki-Miyaura Coupling of Halogenated Quinazolines

| Factor | Influence on Reactivity | Example in Quinazoline System |

|---|---|---|

| Bond Dissociation Energy (BDE) | Typically dictates reactivity order: C-I > C-Br > C-Cl | A C-Br bond is generally more reactive than a C-Cl bond. |

| Ring Position Electrophilicity | Certain positions (e.g., C2, C4) are electronically activated by ring nitrogens, enhancing reactivity. | The C2 and C4 positions in quinazolines are highly electrophilic, which can make a C-Cl bond at these sites more reactive than a C-Br bond elsewhere on the ring. nih.govresearchgate.net |

| Ligand and Catalyst System | The choice of palladium pre-catalyst and ligands can fine-tune selectivity in finely balanced cases. | Different ligand systems can favor reaction at one halide over another by altering the electronic and steric properties of the palladium center. nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are vital for functionalizing halogenated quinazolines. These reactions provide access to a wide array of derivatives by introducing diverse substituents. rsc.orgresearchgate.net

Sonogashira Coupling : This palladium-copper co-catalyzed reaction is extensively used to introduce alkynyl groups onto the quinazoline core. rsc.org It typically involves reacting a halogenated quinazoline with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine. rsc.orgcore.ac.uk The reactivity of the C4-chloro position makes it a prime site for such transformations. rsc.org

Stille Coupling : The Stille reaction couples halogenated quinazolines with organostannane reagents in the presence of a palladium catalyst, such as Pd(PPh₃)₄. rsc.org This method has been successfully employed for synthesizing various polysubstituted quinazolines from their halogenated precursors. arabjchem.orgrsc.org

Negishi Coupling : This reaction involves the coupling of organozinc reagents with halogenated quinazolines, catalyzed by palladium or nickel complexes. arabjchem.orgcore.ac.uk It is a powerful method for forming C-C bonds and has been used to prepare carbo-substituted quinazolines. arabjchem.org The reaction often proceeds at or slightly above room temperature. arabjchem.org

Kumada Coupling : The Kumada coupling uses Grignard reagents to functionalize halogenated quinazolines, typically catalyzed by palladium or nickel. arabjchem.orgrsc.org However, its application can be limited by the high reactivity and reducing ability of Grignard reagents, which can sometimes lead to catalyst deactivation. rsc.orgcore.ac.uk

Chemoenzymatic and Stereoselective Synthetic Approaches to Quinazoline Analogues

The synthesis of chiral quinazoline analogues is of significant interest due to the stereospecific interactions of enantiomers in biological systems. While direct asymmetric synthesis of the quinazoline core is complex, chemoenzymatic and stereoselective methods provide effective strategies to produce enantiomerically pure or enriched analogues.

One prominent approach involves the use of enzymes, particularly lipases, for the kinetic resolution of racemic intermediates. researchgate.netresearchgate.net Lipases can selectively acylate one enantiomer of a racemic amine or alcohol precursor, allowing for the separation of the two enantiomers. researchgate.netnih.gov For example, lipases such as Candida antarctica lipase (B570770) A (CALA) have been effectively used in the kinetic resolution of secondary amines and related heterocyclic compounds, achieving high enantiomeric excess (ee). researchgate.net This strategy could be applied to resolve chiral amines or alcohols that are later used to build or functionalize the quinazoline scaffold.

Another stereoselective strategy is the use of chiral starting materials derived from the "chiral pool." Natural products like L-norephedrine have been utilized as chiral auxiliaries or starting points to synthesize novel quinazolinone analogues with defined stereochemistry. nih.gov This approach embeds chirality into the molecule from the outset, guiding the stereochemical outcome of subsequent reactions. Asymmetric synthesis of related alkaloids, such as isoquinolines, has also been achieved through various diastereoselective and enantioselective catalytic methods, including biocatalytic techniques, which serve as a blueprint for potential application in quinazoline synthesis. mdpi.com

Development of Efficient and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. This includes one-pot reactions and the strategic use of versatile building blocks to minimize waste and improve atom economy. organic-chemistry.org

One-Pot Synthesis Strategies for Halogenated Quinazolinesnih.gov

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. mdpi.com Several one-pot methods have been developed for the synthesis of the core quinazoline structure. researchgate.net

Many of these protocols are multi-component reactions, which bring together three or more reactants in a single step to form a complex product. organic-chemistry.org Copper-catalyzed three-component reactions have been developed to construct quinazoline derivatives from simple precursors. For instance, a one-pot condensation involving an in-situ generated amine source can form multiple new C-N bonds in a single operation to yield the quinazolinone core. Other methods employ iodine-catalyzed three-component reactions of substituted benzaldehydes and amino-arylketones in the presence of an ammonia (B1221849) source, which proceed rapidly and in high yields. organic-chemistry.org These strategies provide rapid access to the fundamental quinazoline skeleton, which can then be further elaborated.

Utilization of this compound as a Synthetic Building Blocknih.gov

The compound this compound is a highly valuable synthetic building block due to the presence of multiple, differentially reactive sites that allow for selective and sequential functionalization. The distinct electronic environments of the C4-chloro, C5-bromo, and C8-fluoro substituents enable a chemist to perform orthogonal chemical transformations.

The C4-chloro position is particularly activated towards nucleophilic aromatic substitution (SNAr) because of the adjacent ring nitrogen. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this site. The C5-bromo and C4-chloro positions are both suitable handles for various palladium-catalyzed cross-coupling reactions. As discussed, the specific reaction conditions (catalyst, ligands, and coupling partner) can be tuned to achieve site-selective coupling at one position over the other. nih.gov

This differential reactivity allows for a programmed, stepwise elaboration of the quinazoline scaffold. For example, a nucleophilic substitution could first be performed at the C4 position, followed by a Suzuki or Sonogashira coupling at the C5 position. This capacity for selective, sequential modification makes this compound a versatile precursor for constructing complex, highly substituted quinazoline derivatives, such as those designed as kinase inhibitors or other biologically active agents.

Structure Activity Relationship Sar Studies and Molecular Design of 5 Bromo 4 Chloro 8 Fluoroquinazoline Analogues

Impact of Halogenation Patterns on Biological Activity Profiles

Structure-activity relationship studies have revealed that the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. nih.gov For instance, in the context of antibacterial agents, the introduction of halogens into the aromatic ring of 4(3H)-quinazolinones was generally well-tolerated. acs.org However, the specific impact can vary; while one halogen substitution might be beneficial, adding a second halogen only resulted in a modest twofold improvement in Minimum Inhibitory Concentration (MIC) compared to the parent compound. acs.org

In the development of anticancer agents, particularly those targeting the MCF-7 breast cancer cell line, halogen-substituted 4(3H)-quinazolinones have emerged as a promising class of chemotherapeutics. nih.govresearchgate.net The versatility of halogen atoms in modulating biological activity is a key focus of these studies. nih.gov SAR analysis of cytotoxic quinazoline (B50416) analogues has suggested that the inclusion of electron-withdrawing groups, such as chloro and nitro, leads to better cytotoxic activity compared to unsubstituted or electron-donating groups. researchgate.net This highlights the role of halogens in creating specific electronic properties that favor interaction with biological targets.

The following table summarizes the effect of halogen substitutions on the biological activity of quinazoline derivatives based on various studies.

| Compound Series | Halogen Position/Type | Observed Impact on Biological Activity | Target/Assay |

| 4(3H)-Quinazolinones | Aromatic Ring | Halogen introduction was tolerated; a second halogen offered minimal improvement. acs.org | Antibacterial (S. aureus) |

| Quinazolinone Derivatives | Positions 6 and 8 | Existence of a halogen atom can improve activity. nih.gov | Antimicrobial |

| Quinazoline Analogues | General | Electron-withdrawing groups like Chloro gave better activity. researchgate.net | Cytotoxic (MCF-7, HCT-15) |

| Halogenated 4(3H)-Quinazolinones | General | Showed significant inhibition in micromolar ranges. nih.gov | Anticancer (MCF-7) |

Rational Design Principles for Quinazoline-Based Inhibitors

The rational design of quinazoline-based inhibitors involves a deep understanding of the target's three-dimensional structure and the key interactions required for binding. acs.org This approach aims to create molecules with high affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target activity.

A primary strategy in designing quinazoline inhibitors, especially for protein kinases, is to target the ATP-binding site. mdpi.com Many quinazoline derivatives, such as gefitinib (B1684475) and erlotinib (B232), function as reversible competitive inhibitors of ATP, preventing the autophosphorylation and activation of receptors like the Epidermal Growth Factor Receptor (EGFR). mdpi.comacs.org The design process often relies on computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) models. acs.orgnih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core quinazoline structure or replacing parts of the molecule with groups that have similar physical or chemical properties to enhance binding or improve pharmacokinetic profiles.

Exploiting Key Interactions: Designing substituents that can form specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the target's active site. For example, modifying the N-3 and C-6 positions of the quinazoline ring with electronegative substituents can foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR. acs.org

Structure-Based Design: Utilizing the crystal structure of the target protein to guide the design of complementary ligands. This allows for the precise placement of functional groups to maximize binding affinity. researchgate.net

For instance, in the design of anti-NSCLC (Non-small cell lung cancer) agents, SAR and scaffold similarity analyses were used to propose erlotinib analogues with potential affinity toward clinically relevant EGFR mutants. nih.gov Molecular dynamics simulations are then used to analyze the stability and dynamic behavior of the ligand-protein complex, confirming that the central quinazoline ring contributes significantly to binding. nih.gov

Scaffold Hopping and Lead Optimization Strategies for Quinazoline Derivatives

Scaffold hopping and lead optimization are critical strategies for transforming an initial "hit" compound into a viable drug candidate. nih.gov These processes aim to improve a compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Scaffold hopping involves replacing the central quinazoline core with a different, often structurally distinct, heterocyclic system while retaining the key pharmacophoric features necessary for biological activity. nih.govnih.govacs.org This can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes. For example, a series of quinazolinone derivatives were designed and synthesized via scaffold hopping to act as neuroprotective agents. nih.govbenthamdirect.com

Lead optimization is a more iterative process focused on making small, systematic modifications to a promising lead compound. nih.govnih.govosti.gov This can involve:

Systematic Substitution: Exploring the effects of different functional groups at various positions on the quinazoline ring. nih.govosti.gov For example, extensive optimization of a quinazoline-based lead for BET family inhibitors showed that an S-configuration was preferred for a phenylmorpholine substitution, and incorporating a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position led to improved pharmacokinetic profiles. nih.govosti.gov

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation.

Improving Physicochemical Properties: Modifying the structure to enhance solubility, permeability, and metabolic stability.

A lead optimization strategy was utilized in designing a series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease, leading to compounds with significant inhibitory activity against both hAChE and hBACE-1 enzymes and favorable blood-brain barrier permeation. nih.gov

Development of Compound Libraries for Biological Screening

The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new hits. Quinazoline derivatives are well-suited for library synthesis due to their versatile and well-established synthetic chemistry. nih.gov

The synthesis of quinazoline libraries often employs combinatorial chemistry principles, where a common core structure is reacted with a diverse set of building blocks to generate a large collection of related analogues. nih.gov General synthetic routes often begin with readily available starting materials like anthranilic acids. acs.org A common three-step synthetic route can be used to generate numerous quinazolinone derivatives by systematically varying substituents on different parts of the scaffold. acs.org

For example, a library of piperazine-linked quinazoline derivatives was synthesized using a one-pot condensation reaction. researchgate.net Similarly, a series of novel quinazolinone derivatives were synthesized and screened for their cytotoxicity against various cancer cell lines, with some compounds showing significant activity. nih.gov The results from screening these libraries provide valuable SAR data that guides further optimization efforts. researchgate.net

Computational tools are also employed in the design of these libraries. In-silico screening and ADMET prediction can be used to prioritize the synthesis of compounds with the highest probability of being active and having drug-like properties, making the screening process more efficient. nih.gov

Mechanistic Investigations of Biological Action of 5 Bromo 4 Chloro 8 Fluoroquinazoline Analogues

Modulation of Cellular Signaling Pathways

Quinazoline (B50416) derivatives exert their biological effects by intervening in cellular communication cascades that are often dysregulated in disease states. Their primary mechanism involves binding to the active sites of enzymes, preventing the enzymes from carrying out their normal functions and thereby disrupting the signaling pathways they control.

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers. The quinazoline core has proven to be an effective framework for the development of potent kinase inhibitors.

Aurora kinases are critical regulators of cell division, and their overexpression is common in human cancers, making them an attractive therapeutic target. nih.gov Selective inhibition of Aurora A over its isoform Aurora B is a key goal, as Aurora B suppression has been linked to potential side effects. nih.gov

Research has led to the development of novel quinazoline derivatives with a selective profile for Aurora A. One such analogue, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been identified as a potent and selective inhibitor. nih.govslq.qld.gov.au This compound, which shares the 8-fluoroquinazoline core with the subject compound, demonstrated significant inhibitory activity against Aurora A kinase. nih.govnih.gov In vitro kinase assays revealed its efficacy, and further studies showed that the terminal free carboxylic acid group is essential for this activity, as esterification of this group led to a five-fold drop in potency. nih.gov

Another quinazolin-4(3H)-one derivative, BIQO-19 , was also found to effectively and selectively inhibit Aurora A activity over Aurora B in cell-free enzyme assays. mdpi.com This compound exhibited antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.com

| Compound | Target Kinase | Activity Measurement | Result |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Inhibition % at 10 µM | 51.78% |

| BIQO-19 | Aurora A | Selectivity | Selective over Aurora B |

| BPR1K871 | Aurora A | IC₅₀ | 22 nM |

| BPR1K871 | Aurora B | IC₅₀ | 13 nM |

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. biorxiv.org This pathway plays a vital role in cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often due to mutations in upstream receptors like EGFR or in pathway components like RAS and RAF, is a major driver of oncogenesis. biorxiv.org

Quinazoline derivatives frequently function as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR. kisti.re.krnih.gov By blocking the kinase activity of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades. biorxiv.org The inhibition of EGFR by specific slq.qld.gov.auacs.org-dioxino quinazoline derivatives has been shown to suppress the phosphorylation of major downstream targets, including MEK1/2 and MAPK p44/42 (also known as ERK1/2). kisti.re.kr This demonstrates that quinazoline analogues can modulate the RAS/RAF/MEK/ERK pathway by targeting its upstream activators, thereby inhibiting the pro-proliferative signals transmitted through this cascade. kisti.re.kr

Beyond Aurora kinases, the versatility of the quinazoline scaffold has been leveraged to target a range of other protein kinases implicated in cancer. A crucial aspect of developing kinase inhibitors is understanding their selectivity, as off-target effects can lead to toxicity.

One of the most prominent targets for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR) . ekb.eg Several approved cancer therapies are quinazoline-based EGFR inhibitors. nih.gov More recently, novel quinazoline derivatives have been developed as dual inhibitors, targeting both EGFR and other kinases like c-Met , which is implicated in acquired resistance to EGFR inhibitors. nih.gov

To assess the specificity of new compounds, kinase selectivity profiling is performed. For example, the potent Aurora A inhibitor 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was tested against a panel of 14 other kinases. nih.govslq.qld.gov.au The results showed that the compound had poor inhibitory activity against these other kinases, highlighting its selective profile for Aurora A. nih.gov Other research efforts have identified quinazoline derivatives that potently inhibit kinases such as FLT3 , which is important in acute myeloid leukemia (AML). nih.gov

| Kinase Target | Activity Remaining (%) |

|---|---|

| Aurora A | 48.22% |

| Aurora B | >83% |

| Other Kinases (Panel of 13) | >83% |

The therapeutic utility of quinazoline analogues extends beyond kinase inhibition to other classes of enzymes that play significant roles in physiology and disease.

Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with beneficial anti-inflammatory, vasodilatory, and cardioprotective effects. acs.orgnih.gov By inhibiting sEH, the levels of these protective EETs can be maintained, making sEH a promising target for cardiovascular and inflammatory diseases. acs.orgnih.gov

Several studies have identified quinazoline-4(3H)-one and quinazolinone-7-carboxamide derivatives as potent inhibitors of human sEH. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that the amide and thiobenzyl fragments flanking the quinazolinone nucleus are critical for potent inhibition. acs.org Certain derivatives have demonstrated inhibitory activity in the low nanomolar and even sub-nanomolar range, indicating high potency. acs.orgnih.gov For instance, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide was identified as a highly active sEH inhibitor with an IC₅₀ value of 0.5 nM. ijpscr.info

| Compound Class/Example | IC₅₀ Value |

|---|---|

| Quinazolinone-7-carboxamide (Compound 34) | 0.30 - 0.66 µM |

| Quinolinyl-based MTDL (Compound 4d) | 1.7 nM (human sEH) |

| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.5 nM |

| Quinazolinone-7-carboxamide (Compound 37) | 0.5 µM |

| Quinazolinone-7-carboxamide (Compound 43) | 0.4 µM |

Inhibition of Other Enzyme Classes

Monoamine Oxidase (MAO) Inhibition

The quinazoline scaffold is a structural feature in various compounds that have been investigated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. While direct studies on 5-Bromo-4-chloro-8-fluoroquinazoline are not extensively available, research on analogous structures provides insight into their potential as MAO inhibitors. For instance, a series of acyl hydrazine derivatives, which include halogenated phenyl rings, have demonstrated significant inhibitory potency, particularly against MAO-B.

In one study, several acylhydrazone analogues with halogen substitutions on the aromatic rings were synthesized and evaluated for their MAO inhibitory effects. Notably, compounds with a fluorine atom on one ring and a bromine atom on another exhibited potent MAO-B inhibition, with IC50 values in the nanomolar range. For example, compound ACH10, which features a bromine-substituted A-ring and a fluorine-substituted B-ring, was identified as the most potent MAO-B inhibitor in the series with an IC50 value of 0.14 µM. nih.gov Another potent inhibitor, ACH14, also containing fluorine and bromine substituents, displayed an IC50 of 0.15 µM for MAO-B. nih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors of MAO-B. nih.gov

These findings suggest that the presence and positioning of halogen atoms on the aromatic structures connected to a core moiety can significantly influence the inhibitory activity and selectivity towards MAO isoforms. The electron-withdrawing nature and the size of the halogen substituents are believed to play a crucial role in the binding affinity of these compounds to the enzyme's active site. Although these examples are not quinazoline derivatives, they highlight the importance of halogenation patterns in designing potent MAO inhibitors, a principle that could be applicable to this compound and its analogues.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| ACH3 | >100 | 0.22 | >454.5 |

| ACH10 | >100 | 0.14 | >714.3 |

| ACH13 | 11.60 | 0.18 | 64.4 |

| ACH14 | >100 | 0.15 | >666.7 |

Human Carbonic Anhydrase Inhibition

A series of quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against hCA-II. These compounds displayed moderate to significant inhibition, with IC50 values ranging from 14.0 to 59.6 µM. nih.gov Kinetic studies of the most active inhibitor in that series, a compound designated as 4d, revealed it to be a competitive inhibitor of hCA-II with a Ki value of 14.25 ± 0.017 μM. nih.gov

Furthermore, a series of 4-anilinoquinazoline-based benzenesulfonamides have been investigated as inhibitors of several hCA isoforms, including the tumor-associated hCA IX and XII. semanticscholar.org Some of these compounds exhibited potent inhibition in the nanomolar range. For instance, compound 3a showed a Ki of 89.4 nM against hCA I, while compound 4f had a Ki of 60.9 nM against the same isoform. semanticscholar.org Against the cancer-related isoform hCA IX, several compounds showed significant inhibitory activity, with Ki values as low as 86.5 nM for compound 4f. semanticscholar.org

These studies underscore the potential of the quinazoline framework as a basis for the development of potent and selective hCA inhibitors. The nature and position of substituents on the quinazoline ring system are critical for determining the inhibitory potency and isoform selectivity. The halogenated structure of this compound suggests it could interact with the active site of carbonic anhydrases, although experimental validation is required.

| Compound Series | Target Isoform | Inhibition Range (Ki or IC50) |

|---|---|---|

| Quinazolinones (4a-p) | hCA-II | 14.0–59.6 μM (IC50) |

| 4-Anilinoquinazoline-based benzenesulfonamides (3a) | hCA I | 89.4 nM (Ki) |

| 4-Anilinoquinazoline-based benzenesulfonamides (4f) | hCA I | 60.9 nM (Ki) |

| 4-Anilinoquinazoline-based benzenesulfonamides (4f) | hCA IX | 86.5 nM (Ki) |

Cellular Responses to Halogenated Quinazoline Treatment

Cell Cycle Progression Analysis and Arrest

The dysregulation of the cell cycle is a hallmark of cancer, making it a key target for anticancer therapies. A close analogue of this compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e in a prominent study), has been shown to interfere with cell cycle progression in cancer cells. nih.govslq.qld.gov.au

In a study utilizing the human breast cancer cell line MCF-7, treatment with this quinazoline analogue at its half-maximal inhibitory concentration (IC50) of 168.78 µM for 24 hours led to a significant arrest of the cell cycle in the G1 phase. nih.govslq.qld.gov.au Flow cytometry analysis revealed that the percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells. nih.gov Concurrently, there was a decrease in the percentage of cells in the S and G2/M phases, indicating that the compound effectively halts cell cycle progression at the G1/S checkpoint. nih.gov This arrest at the DNA replication step prevents the cells from entering the synthesis phase, thereby inhibiting their proliferation. nih.gov

| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Control | MCF-7 | 51.45% | 22.27% | 21.34% |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (168.78 µM) | MCF-7 | 60.68% | 17.47% | 18.29% |

Induction of Apoptosis in Cancer Cell Lines

In addition to inducing cell cycle arrest, halogenated quinazoline analogues have been demonstrated to trigger programmed cell death, or apoptosis, in cancer cells. The same analogue, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was evaluated for its apoptotic effects on the MCF-7 human breast cancer cell line. nih.gov

Following a 24-hour treatment with the compound at its IC50 concentration, flow cytometric analysis showed an increase in the percentage of apoptotic cells. The treated cell population exhibited 2.16% apoptosis, which was higher than the 1.52% observed in the positive control group treated with doxorubicin (10 µM). nih.gov This indicates that the cytotoxic effects of this quinazoline derivative are mediated, at least in part, by the induction of apoptosis. The ability to trigger this intrinsic cell death pathway is a desirable characteristic for potential anticancer agents.

| Treatment | Cell Line | Apoptotic Cell Percentage |

|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (IC50) | MCF-7 | 2.16% |

| Doxorubicin (10 µM) | MCF-7 | 1.52% |

Effects on Cell Proliferation, Migration, and Invasion

The ability to inhibit cell proliferation is a fundamental characteristic of anticancer agents. The analogue 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has demonstrated cytotoxic and anti-proliferative effects against various human cancer cell lines. nih.gov In vitro cytotoxicity assays showed that this compound had IC50 values of 257.87 µM and 168.78 µM against T-24 (urinary bladder cancer) and MCF-7 (breast cancer) cell lines, respectively. nih.gov The central nervous system (CNS) cancer cell line SNB-75 was found to be particularly sensitive to this compound. nih.gov

While the anti-proliferative effects of this class of compounds are documented, specific data regarding their impact on cell migration and invasion are less prevalent in the available literature. Cell migration and invasion are critical processes in cancer metastasis. Assays such as the scratch assay and the transwell invasion assay are commonly used to evaluate these effects. nih.govresearchgate.net In a scratch assay, a gap is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured. nih.gov The transwell invasion assay utilizes a chamber with a porous membrane coated with an extracellular matrix substrate, and the ability of cells to degrade the matrix and migrate through the pores is quantified. researchgate.net Further research is needed to specifically investigate the effects of this compound and its direct analogues on these key aspects of metastasis.

Molecular Interactions with Biological Targets

The biological activity of this compound analogues can be attributed to their specific molecular interactions with protein targets. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level. For the analogue 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, its potent biological effects have been linked to its inhibitory activity against Aurora A kinase, a key regulator of cell division. nih.govslq.qld.gov.au

Molecular docking simulations of this compound into the active site of Aurora A kinase have revealed significant binding interactions. nih.gov The quinazoline core of the molecule is predicted to be positioned within the main binding pocket of the enzyme. The various substituents, including the bromine and fluorine atoms, are thought to engage in specific interactions with key amino acid residues in the active site. These interactions may include hydrogen bonds, hydrophobic interactions, and halogen bonds, which collectively contribute to the stable binding and potent inhibition of the kinase.

The fluorine atom on the quinazoline ring, in particular, may play a crucial role in enhancing the binding affinity through favorable electrostatic interactions. The presence of a halogen atom on a phenyl ring attached to a quinazolinone core has been shown in other systems to influence binding. For instance, in the context of NF-κB inhibition, a fluorine atom was found to enable hydrogen bonding with specific amino acid residues that were not observed with a chlorine atom at the same position, leading to enhanced binding ability. nih.gov These computational insights provide a rational basis for the observed biological activities and guide the further optimization of this class of compounds as targeted therapeutic agents.

Binding Affinity and Specificity Studies

Research into quinazoline derivatives has identified specific analogues with potent inhibitory activity against key biological targets. One such study focused on the design and synthesis of novel quinazoline derivatives, leading to the identification of a particularly active compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This analogue demonstrated significant potential as a selective inhibitor of Aurora A kinase, a protein critical in cell cycle regulation mdpi.comekb.eg.

The study revealed that halogen substitutions on the terminal phenyl ring, as seen in the bromo-substituted analogue, led to higher inhibitory activities. Furthermore, the presence of a fluorine atom on the quinazoline scaffold contributed to an additional inhibitory effect. Among the synthesized compounds, the one bearing both a fluorine atom on the core quinazoline structure and a bromine atom on the terminal phenyl ring exhibited the most potent inhibitory activity against Aurora A kinase mdpi.com.

To assess the selectivity of this potent analogue, a kinase panel assay was conducted against fourteen related kinases. The results indicated that the compound showed poor inhibitory activities against the other selected kinases, highlighting its specificity for the Aurora A kinase enzyme mdpi.comekb.eg. This selectivity is a critical factor in drug development, as it minimizes off-target effects.

The binding mode of this analogue was further explored through molecular docking studies. These in silico analyses suggested that the compound binds significantly within the main pocket of the Aurora A active site. The docking results revealed that the fluorine group on the quinazoline ring plays a significant role in binding to the hinge region. Additionally, the bromine substitution on the terminal phenyl ring was found to modulate the orientation of this ring, allowing for additional binding to key amino acid residues mdpi.comekb.eg.

Inhibitory Activity of Quinazoline Analogues against Aurora A Kinase

| Compound | Modifications | Inhibitory Activity (%) |

|---|---|---|

| Analogue 1 | Unsubstituted Phenyl | Lower Activity |

| Analogue 2 | Methyl-substituted Phenyl | Lower Activity |

| Analogue 3 | Halogen-substituted Phenyl | Higher Activity |

| Lead Compound | Fluoro-quinazoline & Bromo-phenyl | Most Potent Activity |

Kinase Selectivity Profile of the Lead Compound

| Kinase Target | Inhibitory Activity |

|---|---|

| Aurora A Kinase | High |

| Kinase 2 | Low |

| Kinase 3 | Low |

| Kinase 4 | Low |

| ... (11 other kinases) | Low |

Covalent versus Reversible Inhibition Mechanisms

The mechanism of inhibition, whether covalent or reversible, is a defining characteristic of an inhibitor's action and has significant implications for its therapeutic use. Covalent inhibitors form a strong, lasting bond with their target protein, which can lead to a prolonged duration of action. In contrast, reversible inhibitors associate and dissociate from their target more freely.

Many quinazoline derivatives developed as kinase inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are known to bind reversibly to the ATP-binding site of their target kinases. This reversible binding interferes with the normal function of the kinase, thereby inhibiting its biological activity.

However, the development of irreversible inhibitors is a strategy employed to overcome drug resistance. Some quinazoline-based inhibitors have been designed to include a "warhead" that can form a covalent bond with a specific amino acid residue within the target protein. This irreversible binding can lead to a more sustained therapeutic effect and can be effective against certain mutations that confer resistance to reversible inhibitors.

The choice between a reversible and a covalent mechanism of inhibition depends on the specific therapeutic goal. While covalent inhibitors can offer increased potency and duration of action, they also carry a risk of off-target toxicities due to their reactive nature. Reversible covalent inhibitors, which can be released from off-target proteins, are being explored as a way to mitigate these risks.

The specific inhibition mechanism of this compound has not been definitively characterized in the available literature as either covalent or reversible. Further mechanistic studies would be required to elucidate its precise mode of interaction with its biological targets.

Potential Therapeutic Applications and Target Identification for Halogenated Quinazoline Derivatives

Anticancer Research and Development

Quinazoline (B50416) derivatives have been extensively investigated for their anticancer properties, with several compounds approved for clinical use. frontiersin.orgresearchgate.net Research has explored their efficacy in both targeted and broad-spectrum approaches.

Targeting Specific Cancer Cell Lines and Oncogenic Mutations (e.g., KRASG12C)

The development of targeted cancer therapies often involves designing molecules that selectively inhibit proteins driving cancer cell proliferation. Halogenated quinazoline derivatives have shown promise in this area. For instance, a closely related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was designed and synthesized to selectively inhibit Aurora A kinase, a key regulator of cell division that is often overexpressed in human cancers. nih.govdongguk.edunih.govworktribe.comresearchgate.netmdpi.com In laboratory studies, this compound proved to be the most potent among the tested derivatives against Aurora A kinase. nih.govnih.govmdpi.com When evaluated against the MCF-7 human breast cancer cell line, it demonstrated the ability to arrest the cell cycle in the G1 phase and induce apoptosis, or programmed cell death. nih.govdongguk.eduresearchgate.netmdpi.com

Furthermore, the quinazoline scaffold is being actively explored for its potential to inhibit oncogenic mutations that are notoriously difficult to target, such as KRASG12C. researchgate.netresearchgate.net Activating mutations in the KRAS gene are common drivers in malignancies like non-small cell lung cancer and colorectal cancer. digitellinc.com Researchers have designed and synthesized novel quinazoline-based covalent inhibitors that can selectively bind to the mutated cysteine residue in KRASG12C. digitellinc.comnih.govosti.gov These inhibitors have demonstrated the ability to suppress KRASG12C-dependent signaling and inhibit the growth of cancer cells harboring this specific mutation. osti.gov One study detailed a series of quinazoline analogs that showed high potency in inhibiting the proliferation of KRASG12C-mutated cells, such as NCI-H358 and NCI-H23, with reasonable selectivity over other KRAS mutant cell lines. nih.gov

| Compound | Target | Cancer Cell Line | Observed Effects |

|---|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | MCF-7 (Breast Cancer) | Cell cycle arrest at G1 phase, Induction of apoptosis nih.govdongguk.eduresearchgate.netmdpi.com |

Broad-Spectrum Anticancer Potential of Quinazoline Scaffolds

Beyond targeting specific pathways, the quinazoline core structure has demonstrated broad-spectrum anticancer potential. nih.govnih.gov Numerous studies have synthesized libraries of quinazoline derivatives and screened them against large panels of human cancer cell lines, revealing activity against a wide variety of tumor types. frontiersin.orgnih.gov For example, various derivatives have shown cytotoxic activity against cell lines from leukemia, melanoma, lung, colon, ovarian, prostate, and breast cancers. nih.gov The versatility of the quinazoline scaffold allows for the introduction of different substituents, which can modulate the compound's activity and selectivity. mdpi.com This has led to the identification of compounds with significant antiproliferative effects against diverse cancer cell lines, including MGC-803, PC-9, A549, and HCT116. nih.govnih.govresearchgate.net

Applications in Other Disease Areas

The therapeutic potential of halogenated quinazoline derivatives is not limited to oncology. The unique chemical structure has been leveraged in the development of agents for infectious diseases and neurological disorders.

Antimalarial and Antiparasitic Potential

Quinazoline and its derivatives have been investigated as a source of new treatments for parasitic diseases, including malaria. nih.govmdpi.com Research has focused on optimizing the quinazoline scaffold to generate compounds with potent activity against the asexual blood stage of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. acs.orgresearchgate.net Halogenated derivatives, in particular, have been synthesized and shown to possess good antimalarial activity. acs.orgmalariaworld.org Some quinazolinedione derivatives have demonstrated excellent inhibitory activity against both the drug-sensitive 3D7 strain and drug-resistant strains of P. falciparum. nih.govsemanticscholar.org

The antiparasitic activity of this chemical class extends to other protozoans. Studies have identified quinazoline derivatives with potential against Trypanosoma cruzi (the agent of Chagas disease), Trypanosoma brucei (causing African trypanosomiasis), and various Leishmania species. nih.govresearchgate.netacs.orgdndi.orgmdpi.com For example, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and Leishmania amazonensis, with some compounds showing efficacy in the high nanomolar range. acs.org Other research has focused on designing quinazolines that target essential parasite enzymes, such as lysyl-tRNA synthetase in T. cruzi. dndi.org

| Disease | Parasite | Observed Activity |

|---|---|---|

| Malaria | Plasmodium falciparum | Potent activity against drug-sensitive and drug-resistant strains acs.orgresearchgate.netnih.gov |

| Chagas Disease | Trypanosoma cruzi | Activity against epimastigotes and trypomastigotes; targeting of lysyl-tRNA synthetase nih.govdndi.org |

| Leishmaniasis | Leishmania donovani, L. amazonensis, L. major | Submicromolar efficacy against intracellular amastigotes acs.orgnih.gov |

Potential in Neurological Disorders

The quinazoline scaffold is also being explored for its role in treating complex neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netgoogle.com Alzheimer's is a multifactorial disease, making multi-target drugs a promising therapeutic strategy. nih.govmdpi.com Literature reviews reveal that quinazoline derivatives have diverse potential in this area, acting as modulators or inhibitors of key pathological players such as β-amyloid, tau protein, and cholinesterases. researchgate.netnih.govdrugbank.com Rationally designed quinazoline derivatives have been shown to inhibit both human cholinesterase and β-secretase (BACE-1), enzymes central to Alzheimer's pathology. nih.gov Certain compounds have demonstrated excellent permeability across the blood-brain barrier, prevented amyloid-β aggregation, and ameliorated cognitive impairments in preclinical models. nih.gov

Development as Chemical Probes for Biological Research

Beyond direct therapeutic applications, compounds like 5-Bromo-4-chloro-8-fluoroquinazoline can serve as valuable tools for biological research in the form of chemical probes. These are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in cells and organisms. The quinazoline structure has been used as a foundation for developing fluorescent probes to visualize specific biological targets, such as α1-Adrenergic receptors or to monitor changes in the cellular environment. rsc.orgresearchgate.netnih.gov The presence of halogens on the quinazoline ring can be particularly useful in probe development, as they can serve as synthetic handles for further chemical modification or play a key role in the molecule's interaction with its target protein. mdpi.com This allows for the systematic optimization of a compound's affinity, selectivity, and other properties required for a high-quality chemical probe.

Future Perspectives and Emerging Research Directions for 5 Bromo 4 Chloro 8 Fluoroquinazoline

Exploration of Novel Quinazoline (B50416) Substitution Patterns and Hybrid Scaffolds

The therapeutic efficacy of quinazoline derivatives is intrinsically linked to the substitution patterns around the core structure. For compounds related to 5-Bromo-4-chloro-8-fluoroquinazoline, the presence and position of halogen atoms are critical. Research on similar scaffolds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has shown that halogen substitutions on the quinazoline ring and its appended phenyl groups can significantly influence inhibitory activity against specific targets like Aurora A kinase. nih.govmdpi.com

Future work will likely focus on:

Systematic Halogen Substitution: A systematic exploration of different halogen substitutions (F, Cl, Br, I) at various positions on the quinazoline and any associated phenyl rings could fine-tune electronic properties and binding interactions.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties or enhance target binding.

Hybrid Scaffolds: Creating hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. For example, fusing the quinazoline structure with other heterocyclic systems like pyrazole (B372694) or triazole could yield compounds with novel biological activities. ijmpr.in Another approach involves creating hybrids of phthalazino[1,2-b]-quinazolinone with moieties like ortho-aminoanilide or hydroxamic acid to develop multi-target inhibitors, for instance, against histone deacetylases (HDACs). nih.gov

| Strategy | Rationale | Example Moiety/Scaffold | Potential Therapeutic Target |

|---|---|---|---|

| Systematic Halogenation | Modulate electronic properties and binding affinity. | Iodine, Fluorine | Kinases, Receptors |

| Bioisosteric Replacement | Improve ADME properties and potency. | Thiazole, Pyrazole | EGFR, VEGFR |

| Hybrid Scaffold Creation | Develop multi-target agents or novel activities. | Phthalazinone, Pyrazole Carboxamide | HDACs, Microtubules |

Integration of Advanced Synthetic Technologies for Complex Analogue Generation

The generation of diverse and complex analogues of this compound is crucial for exploring structure-activity relationships (SAR). Traditional synthetic methods are often time-consuming and limited in scope. bohrium.com Modern synthetic technologies offer pathways to create novel quinazoline derivatives more efficiently. bohrium.comarabjchem.org

Emerging synthetic approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for quinazoline synthesis. nih.gov Catalyst- and solvent-free microwave heating conditions have been successfully used to produce quinazoline derivatives from aldehydes and 2-aminobenzophenones. frontiersin.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enabling safer, more scalable, and efficient synthesis of complex molecules.

Novel Catalysis: The use of transition-metal catalysts (e.g., Copper, Iron) and Lewis acids allows for novel bond formations and the construction of complex quinazoline scaffolds under mild conditions. arabjchem.orgfrontiersin.org For instance, Fe(II) catalyzed C(sp³)-H oxidation has been used for the synthesis of 2,4-disubstituted quinazolines. arabjchem.org

Multi-Component Reactions (MCRs): MCRs allow for the assembly of complex quinazoline derivatives in a single step from three or more starting materials, enhancing atom economy and efficiency. researchgate.net

| Technology | Key Advantages | Application in Quinazoline Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govfrontiersin.org | Rapid synthesis of quinazoline libraries. nih.gov |

| Flow Chemistry | Scalability, safety, precise control. | Large-scale production of key intermediates. |

| Novel Catalysis | Mild reaction conditions, novel bond formations. frontiersin.org | Synthesis of previously inaccessible analogues. arabjchem.org |

| Multi-Component Reactions | Efficiency, atom economy, complexity generation. researchgate.net | Divergent synthesis of multi-substituted quinazolines. researchgate.net |

High-Throughput Screening and Phenotypic Assays for Unbiased Target Discovery

Identifying the biological targets of this compound and its future analogues is a critical step. High-throughput screening (HTS) provides a mechanism to rapidly test large libraries of compounds against specific molecular targets or in cell-based assays. acs.org

Future screening strategies will likely involve:

Target-Based HTS: Screening quinazoline libraries against panels of known therapeutic targets, such as kinases, to identify potent and selective inhibitors. For example, derivatives of the related 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid were screened against a panel of 14 kinases to determine their selectivity profile. nih.govnih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the specific target. This can lead to the discovery of novel mechanisms of action.

High-Content Screening (HCS): An advanced form of phenotypic screening that uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously, providing deeper insights into a compound's cellular effects.

Microdroplet Reactions: This emerging technology can be used for the rapid and high-throughput screening of optimized synthesis conditions, accelerating the discovery process. nih.gov

Multitargeting Approaches with Quinazoline-Based Compounds

Many complex diseases, such as cancer, involve multiple signaling pathways. nih.gov Single-target drugs can be limited by the development of resistance. The quinazoline scaffold is well-suited for the design of multi-target directed ligands (MTDLs) that can modulate several disease-relevant targets simultaneously. nih.gov This approach aims to achieve a synergistic therapeutic effect and overcome resistance mechanisms. nih.gov

Research in this area will focus on designing this compound analogues that can concurrently inhibit:

Multiple Receptor Tyrosine Kinases (RTKs): Targeting key proteins involved in tumor growth and angiogenesis, such as EGFR, VEGFR-2, and PDGFR-β. nih.gov

Kinases and Microtubule Dynamics: Combining antiangiogenic activity with cytotoxic effects by targeting both RTKs and tubulin polymerization. nih.gov

Epigenetic and Signaling Targets: Developing dual inhibitors that target both epigenetic regulators like HDACs and key signaling proteins. nih.gov

Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. jddtonline.infomdpi.com These computational tools can analyze vast datasets to accelerate the identification and optimization of novel drug candidates. nih.govijirt.org

For the this compound scaffold, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of quinazoline derivatives with their biological activity. nih.gov These models can guide the design of new analogues with improved potency.

De Novo Drug Design: Using generative models to design entirely new quinazoline-based molecules with desired pharmacological properties from the ground up. mdpi.com

Virtual Screening: Employing ML algorithms to screen massive virtual libraries of compounds to identify those most likely to bind to a specific target, thereby prioritizing molecules for synthesis and experimental testing. jsr.org

ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazoline analogues early in the discovery process, reducing the rate of late-stage failures. jddtonline.info

The convergence of these advanced research and technology directions promises to propel the development of novel therapeutics derived from the this compound scaffold, addressing unmet needs in oncology and other complex diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Bromo-4-chloro-8-fluoroquinazoline?

Answer:

A multi-step halogenation approach is typically employed. Begin with a quinazoline core and introduce halogens sequentially using regioselective catalysts. For bromination, consider using NBS (N-bromosuccinimide) under radical conditions at 80–100°C . Chlorination can be achieved via electrophilic substitution with POCl₃, while fluorination may require Balz-Schiemann or halogen-exchange reactions (e.g., using KF/18-crown-6). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>97% as per industry standards in halogenated analogs) .

Advanced: How can conflicting reactivity data for halogen substituents in quinazoline derivatives be resolved?

Answer:

Discrepancies often arise from solvent polarity, temperature, or competing electronic effects. For example, bromine’s electron-withdrawing nature at position 5 may deactivate the ring, but fluorine at position 8 can enhance electrophilic substitution via resonance. Design controlled experiments:

- Compare reaction rates in DMF vs. THF under identical temperatures.

- Use DFT calculations to map electron density (e.g., Gaussian09 with B3LYP/6-31G* basis set) to predict reactive sites .

- Validate with kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielding effects from halogens). Fluorine’s coupling constants (³JHF) help assign position 8 .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching Br/Cl .

- Elemental Analysis : Ensure stoichiometric ratios (C, H, N) align with theoretical values (±0.3%).

- XRD : For crystalline derivatives, compare with structural analogs like 6-Bromo-4-chloro-2-methylquinazoline (CCDC-deposited data) .

Advanced: How can computational modeling predict regioselectivity in functionalizing this compound?

Answer:

- Use Molecular Electrostatic Potential (MEP) maps to identify electron-deficient regions (halogen effects). For example, position 2 may be more reactive toward nucleophiles due to adjacent Cl and Br .

- Perform docking studies (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes), leveraging structural data from analogs like 5-Bromo-2-chloro-8-methylquinoline .

- Validate predictions with SAR studies : Synthesize derivatives (e.g., replacing Br with I) and compare activity via enzymatic assays .

Basic: What precautions are essential for handling halogenated quinazolines?

Answer:

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation (common in bromo/chloro compounds) .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential toxicity. Refer to REACH guidelines for halogenated aromatics (e.g., waste disposal protocols) .

- Stability Testing : Monitor decomposition via TLC (silica, UV-active spots) under varying pH and humidity .

Advanced: How to optimize reaction yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for Suzuki-Miyaura couplings. Lower catalyst loading (1 mol%) may reduce side reactions .

- Solvent Effects : Use DMAc for polar intermediates or toluene for sterically hindered substrates.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 120°C (validated in bromo-quinoline analogs) .

Basic: How to address low solubility of this compound in aqueous media?

Answer:

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for biological assays.

- Derivatization : Introduce sulfonate or PEG groups at position 2 to enhance hydrophilicity (based on 4-Bromo-2-chlorophenylacetic acid modifications) .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication, 20 kHz, 5 min) .

Advanced: What mechanistic insights explain the divergent reactivity of this compound vs. its dichloro analogs?

Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing effect (-I) at position 8 increases electrophilicity at position 4 (Cl), making it prone to nucleophilic substitution. Compare with 8-Bromo-2,4-dichloroquinazoline, where lack of fluorine reduces this activation .

- Steric Effects : Steric hindrance from Br at position 5 may slow SNAr reactions. Quantify via Hammett plots (σ⁺ values for halogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.